molecular formula C9H10BF3O3 B1591756 3-Isopropoxy-2,4,6-trifluorophenylboronic acid CAS No. 871125-73-4

3-Isopropoxy-2,4,6-trifluorophenylboronic acid

Cat. No. B1591756
CAS RN: 871125-73-4
M. Wt: 233.98 g/mol
InChI Key: ROCZYUISNXPFSX-UHFFFAOYSA-N
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Description

3-Isopropoxy-2,4,6-trifluorophenylboronic acid (3-IP-TFPBA) is a boronic acid derivative that has been studied extensively for its potential applications in the field of medicinal chemistry, biochemistry, and drug development. It is a versatile compound that can be used as a catalyst, reagent, or building block in a variety of synthetic processes. It has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. 3-IP-TFPBA has also been explored for its potential in the development of novel therapeutic agents and for its biochemical and physiological effects.

Scientific Research Applications

1. Synthesis in Organometallic Chemistry

3-Isopropoxy-2,4,6-trifluorophenylboronic acid is involved in the synthesis of unsymmetrical diarylpalladium complexes, which are stabilized by fluorine atoms in the ortho positions. This has significance in organometallic chemistry for the development of complex molecular structures (Nishihara, Onodera, & Osakada, 2004).

2. Antibacterial Activity

Studies on trifluoromethylphenylboronic acids, a group to which 3-isopropoxy-2,4,6-trifluorophenylboronic acid belongs, have shown these compounds to possess antibacterial properties. These acids have been evaluated for their activity against bacteria like Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

3. Catalyst in Organic Synthesis

Arylboron compounds, including derivatives of trifluorophenylboronic acid, are used as acid catalysts in organic synthetic transformations. These compounds, bearing electron-withdrawing aromatic groups, are known for their role in Lewis acid catalysis and have broad applications in the synthesis of complex organic molecules (Ishihara & Yamamoto, 1999).

4. Application in Fluorescence Probes

Trifluorophenylboronic acid derivatives, including 3-isopropoxy-2,4,6-trifluorophenylboronic acid, may have applications in the development of novel fluorescence probes. These probes can be useful in detecting reactive oxygen species, which have significant implications in biological and chemical research (Setsukinai et al., 2003).

properties

IUPAC Name

(2,4,6-trifluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCZYUISNXPFSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1F)F)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584716
Record name {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropoxy-2,4,6-trifluorophenylboronic acid

CAS RN

871125-73-4
Record name {2,4,6-Trifluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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